3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C27H22N2O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves a multi-step process. The initial step often includes the acylation of 1-naphthylamine with acetic anhydride to form 1-naphthylacetamide. This intermediate is then reacted with hydrazine hydrate to produce 1-naphthylacetylhydrazine. The final step involves the condensation of 1-naphthylacetylhydrazine with 4-methoxybenzoyl chloride in the presence of a base such as pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved are still under investigation, but they likely include modulation of signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
769155-95-5 |
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Molecular Formula |
C27H22N2O4 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
[3-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H22N2O4/c1-32-23-14-12-21(13-15-23)27(31)33-24-10-4-6-19(16-24)18-28-29-26(30)17-22-9-5-8-20-7-2-3-11-25(20)22/h2-16,18H,17H2,1H3,(H,29,30)/b28-18+ |
InChI Key |
WLFBEGCFASOPHY-MTDXEUNCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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